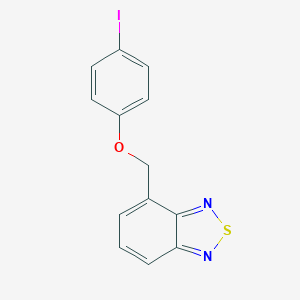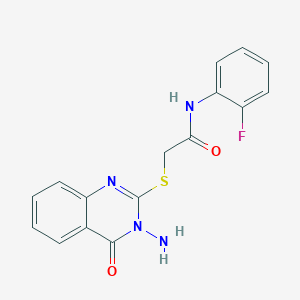
N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide, also known as DNFSB, is a sulfonamide-based organic compound. It is a white crystalline solid with a molecular formula of C20H19NO2S and a molecular weight of 341.44 g/mol. DNFSB is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc in biological samples. N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide has also been used as a pH indicator in biological systems. In addition, N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide has been used as a building block for the synthesis of other organic compounds with potential applications in drug discovery and material science.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide is not well understood. However, it is believed that N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide interacts with metal ions and other biomolecules in biological systems, leading to changes in their properties and functions. N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide may also affect the pH and redox potential of biological systems, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide has been shown to have various biochemical and physiological effects in biological systems. It has been shown to bind to metal ions such as copper and zinc, leading to changes in their reactivity and bioavailability. N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide has also been shown to affect the pH and redox potential of biological systems, leading to changes in cellular signaling and metabolism. In addition, N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide has been shown to have potential anticancer and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be easily purified. N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide is also a fluorescent probe, making it easy to detect and quantify in biological systems. However, N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide has some limitations for lab experiments. It is not water-soluble, making it difficult to use in aqueous systems. In addition, N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide may have limited specificity for certain metal ions and biomolecules.
Direcciones Futuras
There are several future directions for the research and development of N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide. One potential direction is the synthesis of new derivatives of N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide with improved properties and specificity for certain metal ions and biomolecules. Another direction is the development of new applications for N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide in drug discovery and material science. Finally, the use of N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide as a fluorescent probe for the detection of metal ions and biomolecules in vivo is an exciting area of research with great potential for future development.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide is a sulfonamide-based organic compound with unique chemical properties and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide have been discussed in this paper. Further research and development of N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide is needed to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide involves the reaction of 9H-fluorene-2-sulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained as a white crystalline solid after purification. The purity of the product can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Propiedades
Fórmula molecular |
C21H19NO2S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-14-9-15(2)11-18(10-14)22-25(23,24)19-7-8-21-17(13-19)12-16-5-3-4-6-20(16)21/h3-11,13,22H,12H2,1-2H3 |
Clave InChI |
YXKIOYDSGWGJNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)

![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)


